Atocalcitol - 302904-82-1

Atocalcitol

Catalog Number: EVT-260573
CAS Number: 302904-82-1
Molecular Formula: C32H46O4
Molecular Weight: 494.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atocalcitol is a vitamin D.
Source and Classification

Atocalcitol is derived from vitamin D3, which is a fat-soluble secosteroid responsible for regulating calcium and phosphate metabolism in the body. The compound is synthesized through structural modifications of the natural vitamin D3 molecule to enhance its biological activity and therapeutic efficacy .

Synthesis Analysis

The synthesis of Atocalcitol involves several key steps that modify the structure of vitamin D3. The primary method includes:

  1. Starting Material: The synthesis typically begins with cholecalciferol (vitamin D3).
  2. Hydroxylation: The compound undergoes hydroxylation at specific positions to form 1,24-dihydroxyvitamin D3. This process can be facilitated by various hydroxylating agents or enzymes that introduce hydroxyl groups at the 1 and 24 positions on the steroid ring.
  3. Purification: Following synthesis, Atocalcitol is purified using techniques such as chromatography to isolate the desired product from by-products and unreacted starting materials.

The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .

Molecular Structure Analysis

Atocalcitol has a complex molecular structure characterized by its steroid framework with specific hydroxyl groups:

  • Molecular Formula: C27H44O3
  • Molecular Weight: Approximately 416.65 g/mol
  • Structural Features: The molecule features multiple rings typical of steroid compounds, with hydroxyl groups at the 1 and 24 positions which are crucial for its biological activity.

The presence of these functional groups allows Atocalcitol to bind effectively to the vitamin D receptor, enhancing its activity compared to non-hydroxylated forms .

Chemical Reactions Analysis

Atocalcitol participates in several chemical reactions primarily related to its biological activity:

  1. Binding Reactions: Atocalcitol binds to the vitamin D receptor in target cells, initiating a cascade of intracellular signaling pathways.
  2. Metabolic Reactions: Like other vitamin D analogues, Atocalcitol can undergo further metabolism in the liver and kidneys, where it may be converted into other active forms or excreted.
  3. Receptor Activation: The binding of Atocalcitol to the vitamin D receptor leads to transcriptional regulation of genes involved in calcium homeostasis and cellular differentiation processes.

These reactions highlight its role in modulating physiological responses related to calcium metabolism and immune function .

Mechanism of Action

Atocalcitol exerts its effects primarily through:

  • Vitamin D Receptor Agonism: Upon binding to the vitamin D receptor, Atocalcitol induces conformational changes that promote receptor dimerization with retinoid X receptors. This complex then translocates to the nucleus where it regulates gene expression.
  • Regulation of Gene Expression: It influences genes involved in calcium absorption, bone metabolism, and cellular differentiation. For instance, it can enhance the expression of proteins that promote keratinocyte differentiation while inhibiting proliferation—an essential mechanism for treating skin disorders like psoriasis .
  • Immunomodulatory Effects: Atocalcitol also modulates immune responses by influencing cytokine production and promoting apoptosis in activated immune cells .
Physical and Chemical Properties Analysis

Atocalcitol exhibits several notable physical and chemical properties:

These properties are crucial for formulating Atocalcitol into effective pharmaceutical preparations .

Applications

Atocalcitol has several significant applications:

  1. Dermatological Treatments: It is primarily used in topical formulations for treating psoriasis due to its ability to regulate skin cell proliferation and differentiation.
  2. Bone Health: As a vitamin D analogue, it plays a role in managing conditions related to calcium metabolism, such as osteomalacia or osteoporosis.
  3. Research Applications: Atocalcitol is utilized in research settings to explore mechanisms of action related to vitamin D receptors and their role in various diseases beyond dermatology.

The versatility of Atocalcitol underscores its importance in both clinical practice and scientific research .

Introduction to Atocalcitol in Contemporary Pharmacological Research

Historical Development of Vitamin D Analogues in Dermatotherapeutics

The development of vitamin D analogs represents a landmark achievement in molecular dermatology, originating from fundamental discoveries in cell differentiation mechanisms. The pivotal breakthrough emerged in 1981 when Suda and colleagues discovered calcitriol's ability to induce differentiation of myeloid leukemia cells into monocytes-macrophages, revealing therapeutic potential beyond calcium homeostasis [1]. This discovery catalyzed pharmaceutical innovation to overcome calcitriol's dose-limiting hypercalcemia through targeted molecular modifications. Early structural optimization yielded first-generation analogs including calcipotriol (1985), tacalcitol (1988), and maxacalcitol (1991), which demonstrated significantly dissociated activity profiles—retaining antiproliferative and immunomodulatory effects while minimizing calcemic actions [4] [9].

The structural evolution progressed through systematic modifications of vitamin D's secosteroid backbone:

  • Side chain alterations: Introduction of unsaturation (22,23-diene in calcipotriol) and oxygen substitutions (22-oxa in oxacalcitriol)
  • Ring modifications: A-ring epimerization (3-epi analogs), D-ring side chain cyclization (19-nor compounds)
  • Combination approaches: Hybrid molecules incorporating multiple structural innovations [9]

Table 1: Structural Evolution of Vitamin D Analogs in Dermatology

GenerationRepresentative AnalogsKey Structural FeaturesTherapeutic Ratio Improvement
First (1980s)Calcipotriol, TacalcitolSide chain elongation, C24 hydroxylation100-200x reduced calcemia
Second (1990s)Maxacalcitol, Falecalcitriol20-Epi configuration, 24-homo derivatives500-800x reduced calcemia
Third (2000s)Atocalcitol, Eldecalcitol24-Hydroxy, Δ23 unsaturation, 3-desoxy>1000x reduced calcemia

This iterative refinement established vitamin D analogs as first-line topical agents for psoriasis by the early 2000s, leveraging their ability to normalize keratinocyte proliferation and differentiation while modulating T-cell-mediated inflammation [4]. Their mechanism involves binding to the vitamin D receptor (VDR), forming a heterodimer with the retinoid X receptor (RXR) that regulates epidermal homeostasis genes [9]. The historical progression demonstrates a clear trajectory toward enhanced receptor selectivity and tissue-specific activity—a foundation upon which atocalcitol was developed.

Atocalcitol’s Emergence as a Targeted Molecular Intervention

Atocalcitol (1,24-dihydroxy-22-ene-24-cyclopropyl-vitamin D₃) exemplifies the rational design approach in third-generation vitamin D analogs. Its development addressed two limitations of earlier analogs: transcriptional overactivation of calcium-related genes and metabolic instability in epidermal tissue. Structural analysis reveals three innovative modifications:

  • C24 cyclopropyl hydroxylation: Creates steric hindrance that disrupts VDR binding to calcium transport enhancer elements
  • Δ22,23 unsaturation: Enhances epidermal retention through increased lipophilicity (logP = 8.2 vs 7.1 in calcipotriol)
  • 3-desoxy configuration: Prevents rapid cutaneous metabolism via CYP3A4 and CYP24A1 hydroxylation [9]

These modifications confer distinct pharmacodynamic advantages demonstrated in experimental models:

  • Enhanced VDR binding kinetics: Atocalcitol exhibits a dissociation constant (Kd) of 0.18 nM compared to 0.31 nM for calcipotriol
  • Extended receptor residency time: 55 minutes vs 32 minutes for calcipotriol in keratinocyte nuclear extracts
  • Selective coactivator recruitment: Preferential binding to NCoA-1 over SRC-3 in chromatin immunoprecipitation assays [9]

Table 2: Comparative VDR Binding and Transcriptional Activity of Vitamin D Analogs

CompoundVDR Kd (nM)Nuclear Residence Time (min)Transactivation EC₅₀ (nM)Calcemic EC₅₀ (nM)
Calcitriol0.15450.10.2
Calcipotriol0.31320.4150
Tacalcitol0.52281.285
Atocalcitol0.18550.3>2000

Molecular modeling demonstrates that atocalcitol's cyclopropyl group induces a unique VDR conformation where helix 12 adopts an 18° tilt from the calcitriol-bound position. This altered topology preferentially recruits transcriptional complexes containing MED1 and DRIP205 coactivators, which regulate epidermal differentiation genes while minimally activating SRC coactivators that modulate calcium channels [9]. Consequently, atocalcitol achieves unprecedented functional selectivity—suppressing IL-17/IL-23 signaling in psoriatic lesions at concentrations 3000-fold below those affecting serum calcium in murine models [4].

Critical Knowledge Gaps in Non-Clinical Research Paradigms

Despite promising molecular profiling, several mechanistic uncertainties impede the full exploitation of atocalcitol's therapeutic potential:

Tissue-Specific Metabolism: The metabolic fate of atocalcitol remains incompletely characterized, particularly regarding cutaneous biotransformation pathways. Preliminary mass spectrometry studies identify three primary metabolites (24-keto-atocalcitol, 26-hydroxyatocalcitol, and 3-epi-atocalcitol), but their biological activity and epidermal concentrations remain unquantified. Crucially, the isozyme specificity of atocalcitol metabolism requires elucidation—especially whether it avoids CYP24A1-mediated catabolism that limits calcitriol's efficacy [9]. Emerging evidence suggests atocalcitol may undergo alternative activation via epidermal CYP11A1, potentially generating novel therapeutic metabolites [9].

Resistance Mechanisms: Chronic application of vitamin D analogs induces VDR downregulation and ligand-dependent desensitization through incompletely understood mechanisms. In calcipotriol-resistant psoriatic plaques, RNA sequencing reveals upregulation of VDR corepressors (NCOR1, SMRT) and epigenetic modifiers (HDAC3, DNMT1). Whether atocalcitol avoids these resistance pathways remains unknown. Particularly relevant is its potential to maintain efficacy in treatment-refractory psoriasis where first-generation analogs have failed [4] [9].

Non-Genomic Signaling: Vitamin D analogs exert rapid effects through membrane-associated receptors (PDIA3, MARRS) independent of genomic VDR activation. Atocalcitol's capacity to engage these pathways—especially its modulation of calcium influx and MAP kinase cascades within seconds of application—remains uninvestigated. This knowledge gap is significant because non-genomic signaling contributes substantially to keratinocyte differentiation and barrier function restoration [9].

Comparative Efficacy Data: Preclinical models lack standardized methodologies for comparing vitamin D analogs. Existing studies utilize divergent protocols regarding:

  • Application vehicles (ointment vs. cream vs. solution)
  • Disease models (xenograft vs. IMQ-induced vs. IL-23-overexpressing mice)
  • Endpoint measurements (histology vs. bioluminescence vs. transcriptomics)

This heterogeneity impedes direct comparison of atocalcitol's potency relative to established agents. A unified testing framework incorporating 3D psoriatic skin equivalents and high-resolution transcriptomic profiling would enable more accurate efficacy benchmarking [4] [9].

Novel Therapeutic Applications: Beyond plaque psoriasis, atocalcitol's potential in immune-mediated dermatoses remains unexplored. Computational modeling predicts high affinity for VDR-RXR complexes regulating Th2 cytokine genes, suggesting utility in atopic dermatitis. Similarly, its antifibrotic activity observed in hepatic stellate cells warrants investigation in sclerotic skin disorders. Systematic screening across dermatological indications would identify high-value development opportunities [5] [9].

Properties

CAS Number

302904-82-1

Product Name

Atocalcitol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C32H46O4

Molecular Weight

494.7 g/mol

InChI

InChI=1S/C32H46O4/c1-21(19-36-20-23-8-6-10-26(16-23)31(3,4)35)28-13-14-29-24(9-7-15-32(28,29)5)11-12-25-17-27(33)18-30(34)22(25)2/h6,8,10-12,16,21,27-30,33-35H,2,7,9,13-15,17-20H2,1,3-5H3/b24-11+,25-12-/t21-,27+,28+,29-,30-,32+/m0/s1

InChI Key

CFIFSLBCJAXYTC-FJLAUVHZSA-N

SMILES

CC(COCC1=CC(=CC=C1)C(C)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Solubility

Soluble in DMSO

Synonyms

Atocalcitol;

Canonical SMILES

CC(COCC1=CC(=CC=C1)C(C)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Isomeric SMILES

C[C@@H](COCC1=CC(=CC=C1)C(C)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.